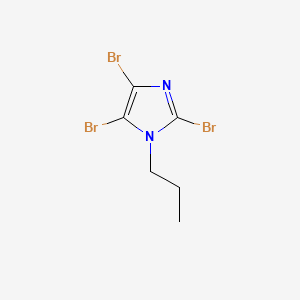

2,4,5-Tribromo-1-propyl-1H-imidazole

Descripción

BenchChem offers high-quality 2,4,5-Tribromo-1-propyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Tribromo-1-propyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-tribromo-1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJXQVVLSZWGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953316 | |

| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-78-9 | |

| Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available, this document synthesizes information from closely related analogs, including 2,4,5-tribromo-1H-imidazole and its N-methyl derivative, to project its physicochemical properties, reactivity, and potential applications. This guide details plausible synthetic routes, predicts spectral characteristics, and discusses the rationale behind its utility as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of Brominated Imidazoles

The imidazole scaffold is a cornerstone in the architecture of numerous biologically active molecules, including essential amino acids and a wide array of pharmaceuticals. The strategic introduction of bromine atoms onto the imidazole ring dramatically alters its electronic and steric properties, bestowing upon it unique reactivity and potential for biological interactions. Polybrominated imidazoles, such as the 2,4,5-tribromo substituted core, serve as highly versatile intermediates in organic synthesis. The bromine atoms act as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks.[1][2] The N-alkylation of these brominated systems, in this case with a propyl group, further modulates their lipophilicity and metabolic stability, making them attractive candidates for drug discovery programs. This guide will focus on the synthesis, predicted properties, and potential utility of 2,4,5-Tribromo-1-propyl-1H-imidazole, providing a foundational understanding for researchers exploring this chemical space.

Physicochemical Properties: An Extrapolative Analysis

| Property | Predicted Value for 2,4,5-Tribromo-1-propyl-1H-imidazole | Rationale and Comparative Data |

| Molecular Formula | C₆H₇Br₃N₂ | Based on the addition of a propyl group (C₃H₇) to the 2,4,5-tribromoimidazole core (C₃HBr₃N₂). |

| Molecular Weight | 346.85 g/mol | Calculated from the molecular formula. For comparison, 2,4,5-tribromo-1H-imidazole has a molecular weight of 304.77 g/mol [3] and 2,4,5-Tribromo-1-methyl-1H-imidazole is 318.80 g/mol .[4] |

| Appearance | White to light yellow solid | Based on the appearance of 2,4,5-Tribromo-1-methyl-1H-imidazole.[1] |

| Melting Point (°C) | Expected to be slightly lower than the methyl analog | The melting point of 2,4,5-Tribromo-1-methyl-1H-imidazole is 91-94 °C.[4] The longer, more flexible propyl chain may disrupt crystal packing, leading to a slightly lower melting point. |

| Boiling Point (°C) | > 350 °C (Predicted) | The boiling point of 2,4,5-Tribromo-1-methyl-1H-imidazole is predicted to be 364.9±45.0 °C.[5] The larger propyl group will likely result in a higher boiling point due to increased van der Waals forces. |

| Solubility | Limited solubility in polar solvents like water; soluble in non-polar organic solvents.[6] | The tribromoimidazole core is hydrophobic, and the addition of the propyl group will further increase its lipophilicity. |

| Density (g/cm³) | ~2.0 (Predicted) | The density of 2,4,5-tribromoimidazole is 2.851 g/cm³.[6] The addition of the less dense propyl group will likely decrease the overall density. |

Synthesis and Reactivity

The synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole can be logically approached through two primary synthetic pathways, leveraging established methodologies for imidazole chemistry.

Synthetic Pathways

Pathway A: N-Propylation of 2,4,5-Tribromo-1H-imidazole

This is the more direct and likely higher-yielding approach. It involves the initial synthesis of the tribrominated imidazole core, followed by the introduction of the propyl group at the N-1 position.

Pathway B: Bromination of 1-Propyl-1H-imidazole

This pathway involves the initial synthesis of the N-propylated imidazole, followed by the exhaustive bromination of the imidazole ring. This approach may be less selective and could lead to a mixture of partially brominated products.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 2,4,5-Tribromo-1-propyl-1H-imidazole is dominated by the presence of the three bromine atoms, which serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Cross-Coupling Reactions:

A key application of brominated imidazoles is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 2, 4, and 5 positions of the imidazole ring. The reactivity of the bromine atoms is position-dependent, with the C2-Br bond generally being the most reactive, followed by C5-Br, and then C4-Br. This differential reactivity can be exploited for sequential, site-selective functionalization of the imidazole core.[2]

Sources

- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole (CAS Number: 31250-78-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. By leveraging insights from closely related analogues and established chemical principles, this document serves as a vital resource for professionals engaged in the design and synthesis of novel molecular entities.

Section 1: The Strategic Importance of Brominated Imidazoles in Modern Synthesis

The imidazole nucleus is a cornerstone of many biologically active molecules, including essential amino acids and purine bases in DNA. The strategic incorporation of bromine atoms onto this scaffold, as seen in 2,4,5-Tribromo-1-propyl-1H-imidazole, dramatically enhances its synthetic utility.[1][2] These bromine substituents serve as reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This capability is crucial for the construction of complex molecular architectures required in contemporary drug discovery.[2]

The presence of multiple bromine atoms allows for selective and sequential functionalization, enabling the generation of diverse compound libraries from a single, highly functionalized starting material. Furthermore, the N-propyl group modulates the compound's solubility and steric profile, which can be advantageous in both reaction chemistry and the pharmacological properties of downstream products.

Section 2: Physicochemical Properties and Structural Attributes

While extensive experimental data for 2,4,5-Tribromo-1-propyl-1H-imidazole is not broadly published, its properties can be reliably inferred from its constituent parts and closely related analogues such as 2,4,5-tribromo-1-methyl-1H-imidazole.

| Property | Predicted Value/Information | Source |

| CAS Number | 31250-78-9 | [3] |

| Molecular Formula | C₆H₇Br₃N₂ | [3] |

| Molecular Weight | 346.85 g/mol | [3] |

| Appearance | Expected to be a white to light yellow or pale brown crystalline solid | [2][4] |

| Solubility | Limited solubility in polar solvents like water; more soluble in non-polar organic solvents. | [4] |

| Melting Point | Expected to be in a similar range to analogous compounds like 2,4,5-tribromo-1-methyl-1H-imidazole (84-94°C). | [1][5] |

The tribromo-substituted imidazole core provides a rigid scaffold, while the N-propyl group introduces a degree of conformational flexibility. The electron-withdrawing nature of the bromine atoms influences the electronic properties of the imidazole ring, impacting its reactivity and potential as a ligand in organometallic catalysis.

Section 3: Synthesis and Experimental Protocols

The synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole can be logically approached through a two-step process: the exhaustive bromination of imidazole followed by the N-alkylation with a propyl halide. This methodology provides a reliable and scalable route to the target compound.

Step 1: Synthesis of 2,4,5-Tribromoimidazole (CAS 2034-22-2)

This procedure is adapted from established methods for the bromination of imidazole.[6][7]

Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add imidazole (1 equivalent), sodium acetate (9 equivalents), and glacial acetic acid.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Slowly add a solution of bromine (3 equivalents) in glacial acetic acid via the dropping funnel, ensuring the reaction temperature does not exceed 40°C.

-

After the addition is complete, continue stirring at room temperature for an additional 3 hours.

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromoimidazole.

Causality Behind Experimental Choices:

-

Sodium acetate: Acts as a base to neutralize the hydrobromic acid (HBr) generated during the electrophilic aromatic substitution, driving the reaction to completion.

-

Glacial acetic acid: Serves as a polar aprotic solvent that can dissolve the reactants and facilitate the bromination reaction.

-

Temperature control: Exothermic reactions with bromine can lead to side products. Maintaining a controlled temperature ensures the selective formation of the desired tribrominated product.

Step 2: N-Alkylation to Yield 2,4,5-Tribromo-1-propyl-1H-imidazole

This protocol is based on general procedures for the N-alkylation of imidazoles and related heterocycles.[8]

Protocol:

-

In a round-bottom flask, suspend 2,4,5-tribromoimidazole (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).

-

To this stirred suspension, add 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60°C if the reaction is sluggish (monitor by TLC).

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,4,5-Tribromo-1-propyl-1H-imidazole.

Causality Behind Experimental Choices:

-

Potassium carbonate: A mild inorganic base that deprotonates the N-H of the imidazole, generating the nucleophilic imidazolide anion required for the SN2 reaction with the propyl halide.

-

Anhydrous DMF: A polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation (K⁺) while leaving the anion (imidazolide) relatively free and highly reactive.

-

Propyl halide: The alkylating agent. 1-iodopropane is more reactive than 1-bromopropane and may allow for milder reaction conditions.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to 2,4,5-Tribromo-1-propyl-1H-imidazole.

Section 4: Applications in Research and Drug Development

The primary application of 2,4,5-Tribromo-1-propyl-1H-imidazole is as a highly functionalized intermediate for the synthesis of more complex molecules. The three bromine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of diverse substituents.

Utility in Cross-Coupling Reactions:

This compound is an excellent substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[2] The differential reactivity of the bromine atoms (C2 vs. C4/C5) may allow for regioselective functionalization under carefully controlled conditions.

Illustrative Suzuki Coupling Workflow:

Caption: General scheme for Suzuki coupling with the title compound.

Potential Biological Significance of Derivatives:

Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[9][10][11] By using 2,4,5-Tribromo-1-propyl-1H-imidazole as a scaffold, researchers can rapidly generate libraries of novel compounds for high-throughput screening to identify new therapeutic leads. The introduction of various aryl, heteroaryl, and alkyl groups through cross-coupling can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Section 5: Safety, Handling, and Storage

As with all halogenated organic compounds, 2,4,5-Tribromo-1-propyl-1H-imidazole and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. Refrigeration is recommended for long-term storage.[12]

-

Fire Fighting: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires. Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx) and hydrogen halides.[12]

Section 6: Conclusion

2,4,5-Tribromo-1-propyl-1H-imidazole is a valuable and versatile building block for synthetic and medicinal chemists. Its highly functionalized nature allows for the efficient construction of complex molecular architectures through a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While specific biological data on the title compound is limited, its potential as a precursor to novel therapeutic agents is significant, given the broad spectrum of activities associated with the imidazole scaffold. This guide provides the foundational knowledge necessary for researchers to effectively synthesize, handle, and utilize this compound in their research and development endeavors.

References

-

Solubility of Things. (n.d.). 2,4,5-tribromoimidazole. [Link]

-

Middle Tennessee State University. (n.d.). ALKYLATION OF 2,4,5-TRIIODOIMIDAZOLE MOLECULES. JEWLScholar@MTSU. [Link]

-

Boronpharm. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]

-

NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025, October 16). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4,5-tribromoimidazole. [Link]

-

NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

-

Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]

-

Hindawi. (n.d.). Imidazole: Having Versatile Biological Activities. [Link]

-

IJCRT.org. (2023, October 10). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. [Link]

-

NIH. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. [Link]

-

Springer. (n.d.). Overview on Biological Activities of Imidazole Derivatives. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. 2,4,5-tribroMo-1-propyl-1H-iMidazole | 31250-78-9 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2,4,5-Tribromoimidazole | 2034-22-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 12. fishersci.fi [fishersci.fi]

2,4,5-Tribromo-1-propyl-1H-imidazole molecular weight

An In-depth Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details the molecule's core physicochemical properties, including its molecular weight, and presents a detailed, field-proven protocol for its synthesis and purification. Furthermore, it explores the compound's chemical reactivity and its strategic applications as a versatile building block in medicinal chemistry, particularly in the construction of complex molecular architectures through cross-coupling reactions. Safety, handling, and characterization methodologies are also discussed to provide a holistic resource for laboratory application.

Introduction: The Strategic Value of Brominated Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a critical pharmacophore. The strategic introduction of bromine atoms onto the imidazole ring, as seen in 2,4,5-Tribromo-1-propyl-1H-imidazole, dramatically enhances its utility as a synthetic intermediate.[3] The three bromine atoms serve as versatile synthetic handles for selective functionalization, enabling the exploration of chemical space through various cross-coupling reactions.[3] The N-propyl group, in turn, modulates the compound's solubility and steric profile, which can be crucial for optimizing pharmacokinetic properties in drug candidates.[4][5] This guide aims to serve as a foundational document for leveraging this potent building block in research and development pipelines.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and screening. 2,4,5-Tribromo-1-propyl-1H-imidazole is a distinct molecule with a well-defined set of attributes that dictate its behavior in chemical systems.

| Property | Value | Source |

| Molecular Formula | C6H7Br3N2 | [6] |

| Molecular Weight | 346.85 g/mol | [6] |

| CAS Number | 31250-78-9 | [6][7][8] |

| IUPAC Name | 2,4,5-tribromo-1-propyl-1H-imidazole | [6] |

| SMILES | CCCN1C(Br)=C(Br)N=C1Br | [6] |

| Appearance | Solid (predicted) | - |

Synthesis and Characterization: A Validated Approach

While multiple synthetic routes to halogenated imidazoles exist, a robust and reproducible pathway is essential for ensuring high purity and consistent batch-to-batch yields.[9] The following section details a proposed two-step synthesis starting from the commercially available 2,4,5-tribromo-1H-imidazole, followed by a comprehensive characterization protocol.

Proposed Synthetic Pathway: N-Alkylation

The most direct and reliable method for the preparation of 2,4,5-Tribromo-1-propyl-1H-imidazole is the N-alkylation of 2,4,5-tribromo-1H-imidazole. This approach is favored due to the commercial availability of the starting tribromoimidazole and the straightforward nature of the alkylation reaction. The acidic N-H proton of the imidazole is readily deprotonated by a suitable base, forming a nucleophilic imidazolide anion that subsequently reacts with an alkylating agent, such as 1-bromopropane.

Caption: Proposed synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, with in-process checks and purification steps to ensure the final product's high purity.

Materials and Reagents:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane (purity ≥99%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4,5-tribromo-1H-imidazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material completely. The concentration should be approximately 0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Insight: Adding NaH at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. The excess equivalent ensures complete deprotonation of the imidazole.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium imidazolide salt should be complete.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise via a syringe. Causality Insight: A slight excess of the alkylating agent drives the reaction to completion. Dropwise addition at low temperature prevents potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x). Causality Insight: The aqueous washes remove residual DMF and inorganic salts, which is crucial for obtaining a pure product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Appearance of signals corresponding to the propyl group protons (~0.9 ppm, triplet; ~1.8 ppm, multiplet; ~4.0 ppm, triplet). Disappearance of the N-H proton signal from the starting material. |

| ¹³C NMR | Signals corresponding to the three carbons of the propyl group and the three carbons of the tribromoimidazole core. |

| Mass Spec (ESI+) | A characteristic isotopic pattern for three bromine atoms, with a major peak at m/z corresponding to [M+H]⁺. |

| HPLC | A single major peak with purity >98%. |

Reactivity and Strategic Applications in Synthesis

The true value of 2,4,5-Tribromo-1-propyl-1H-imidazole lies in its potential for sequential and selective functionalization, making it a powerful tool for building molecular diversity.

Differential Reactivity in Cross-Coupling

The bromine atom at the C2 position of the imidazole ring is generally the most reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination).[3] This differential reactivity allows for a stepwise approach to derivatization. By carefully selecting catalysts and reaction conditions, a chemist can selectively substitute the C2 bromine, followed by functionalization at the C4 and C5 positions, leading to a wide array of trisubstituted imidazole derivatives from a single precursor.

Caption: Application of the scaffold in cross-coupling reactions.

Role in Drug Discovery Programs

The imidazole scaffold is a key component in many kinase inhibitors and other therapeutic agents.[2][3] The ability to rapidly generate analogues using 2,4,5-Tribromo-1-propyl-1H-imidazole as a starting point allows for efficient Structure-Activity Relationship (SAR) studies. By varying the substituents at the 2, 4, and 5 positions, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Safety, Handling, and Storage

As a halogenated organic compound, 2,4,5-Tribromo-1-propyl-1H-imidazole should be handled with appropriate care in a well-ventilated fume hood.

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Hazards: Based on related compounds, it is predicted to be an irritant to the skin and eyes and may be harmful if swallowed.[6] A full safety data sheet (SDS) should be consulted before use.

Conclusion

2,4,5-Tribromo-1-propyl-1H-imidazole is more than just a chemical with a defined molecular weight; it is a strategic tool for innovation in pharmaceutical and materials science research. Its densely functionalized core provides a robust platform for generating novel and complex molecular architectures. The synthetic protocol and characterization data provided in this guide offer a reliable foundation for its preparation and use, empowering scientists to confidently integrate this versatile building block into their research programs and accelerate the discovery of new chemical entities.

References

-

PubChem. 2,4,5-Tribromo-1-(propylsulfanylmethyl)imidazole | C7H9Br3N2S. National Center for Biotechnology Information. [Link]

-

Moleqube. 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]

-

NIST. 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]

-

PrepChem. Preparation of 2,4,5-tribromoimidazole. [Link]

-

PubChem. 2,4,5-Tribromoimidazole | C3HBr3N2. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Imidazole, 2,4,5-tribromo-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

PubChem. 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]

-

PubChem. 2,4,5-Triiodo-1H-imidazole | C3HI3N2. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. [Link]

-

MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. 31250-78-9|2,4,5-Tribromo-1-propyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 7. 2,4,5-tribroMo-1-propyl-1H-iMidazole | 31250-78-9 [chemicalbook.com]

- 8. 2,4,5-tribroMo-1-propyl-1H-iMidazole | 31250-78-9 [amp.chemicalbook.com]

- 9. Imidazole synthesis [organic-chemistry.org]

- 10. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]

- 11. 2,4,5-Tribromoimidazole | C3HBr3N2 | CID 16253 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2,4,5-Tribromo-1-propyl-1H-imidazole in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,5-Tribromo-1-propyl-1H-imidazole in Organic Solvents

Introduction

For researchers and professionals in drug development and medicinal chemistry, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound of interest in various research and development endeavors.

While specific empirical solubility data for 2,4,5-Tribromo-1-propyl-1H-imidazole is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide a robust predictive framework. Furthermore, we will detail the experimental methodologies required to precisely quantify its solubility in a range of organic solvents. This document is intended to serve as a practical resource for laboratory scientists, process chemists, and formulation experts.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can form with a given solvent. The structure of 2,4,5-Tribromo-1-propyl-1H-imidazole is characterized by several key features that collectively determine its solubility profile:

-

Imidazole Core: The imidazole ring itself is a polar, aromatic heterocycle. Unsubstituted imidazole is soluble in water and other polar solvents due to its ability to act as both a hydrogen bond donor and acceptor.[1][2]

-

Tribromo Substitution: The presence of three bromine atoms significantly alters the electronic and steric properties of the imidazole core. Bromine is a large, hydrophobic halogen, and its presence increases the overall molecular weight and surface area of the molecule. This leads to a decrease in polarity and a reduced capacity for hydrogen bonding, thereby lowering solubility in polar solvents.[3]

-

N-Propyl Group: The 1-propyl group is a non-polar alkyl chain. Its addition to the imidazole nitrogen further increases the non-polar character of the molecule, contributing to enhanced solubility in non-polar organic solvents.

Based on these structural attributes, the fundamental principle of "like dissolves like" predicts that 2,4,5-Tribromo-1-propyl-1H-imidazole will exhibit limited solubility in polar solvents and greater solubility in non-polar organic solvents.[4][5]

Theoretical Framework for Solubility Prediction

A deeper understanding of the intermolecular forces at play allows for a more nuanced prediction of solubility across a spectrum of organic solvents.

Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a solute.[6] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are non-polar.[6][7] Given the predominantly non-polar nature of 2,4,5-Tribromo-1-propyl-1H-imidazole, it is expected to be more soluble in solvents with lower dielectric constants.

Hydrogen Bonding

Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences solubility.[8][9][10][11] Compounds that can form hydrogen bonds with a solvent tend to be more soluble in that solvent.[10][12] In the case of 2,4,5-Tribromo-1-propyl-1H-imidazole, the hydrogen at the 1-position of the imidazole ring (present in the unsubstituted 2,4,5-tribromoimidazole) is replaced by a propyl group. This eliminates the molecule's ability to act as a hydrogen bond donor. The nitrogen atoms in the imidazole ring possess lone pairs of electrons and can theoretically act as hydrogen bond acceptors, but this is sterically hindered by the bulky bromine and propyl groups. Consequently, the solubility of this compound in protic, hydrogen-bonding solvents like alcohols is expected to be lower than in aprotic solvents of similar polarity.

van der Waals Forces

In the absence of strong hydrogen bonding, van der Waals forces (specifically London dispersion forces) become the dominant intermolecular interactions between 2,4,5-Tribromo-1-propyl-1H-imidazole and non-polar solvents. The large, electron-rich bromine atoms and the propyl chain contribute to stronger dispersion forces, favoring dissolution in non-polar solvents that also interact primarily through these forces.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for 2,4,5-Tribromo-1-propyl-1H-imidazole in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar, Aprotic | High | "Like dissolves like"; strong van der Waals interactions. |

| Toluene | Non-polar, Aprotic | High | Aromatic stacking and van der Waals forces. |

| Dichloromethane | Polar, Aprotic | Moderate to High | Good balance of polarity and ability to engage in dipole-dipole interactions. |

| Diethyl Ether | Slightly Polar, Aprotic | Moderate | Lower polarity than other ethers, favorable for this compound. |

| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate | Higher polarity than diethyl ether may slightly reduce solubility. |

| Ethyl Acetate | Polar, Aprotic | Moderate | Polarity may limit high solubility. |

| Acetone | Polar, Aprotic | Low to Moderate | Higher polarity will likely result in lower solubility. |

| Acetonitrile | Polar, Aprotic | Low | High polarity makes it a poor solvent for this compound. |

| Methanol | Polar, Protic | Low | Inability to act as a hydrogen bond donor will limit solubility. |

| Ethanol | Polar, Protic | Low | Similar to methanol, limited by lack of hydrogen bonding. |

| Water | Polar, Protic | Very Low / Insoluble | Highly polar nature and strong hydrogen bonding network of water will not favor dissolution. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The following section details a standard protocol for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

2,4,5-Tribromo-1-propyl-1H-imidazole (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 9. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 10. youtube.com [youtube.com]

- 11. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 12. al-kindipublisher.com [al-kindipublisher.com]

A Comprehensive Technical Guide to 2,4,5-Tribromo-1-propyl-1H-imidazole: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of 2,4,5-Tribromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. Drawing upon established principles of imidazole chemistry and leveraging data from structurally similar analogs, this document offers a technical overview intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, physicochemical properties, characterization, and potential applications, with a focus on the underlying scientific principles and practical laboratory considerations.

Introduction to Brominated Imidazoles

Imidazole and its derivatives are a cornerstone of heterocyclic chemistry, featuring prominently in a vast array of biologically active molecules and functional materials.[1][2] The introduction of bromine atoms onto the imidazole core dramatically alters its electronic properties and provides reactive handles for further chemical transformations. Specifically, tribrominated imidazoles serve as key intermediates in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[3] The N-alkylation of these brominated cores, such as the addition of a propyl group, further enhances their utility by modifying solubility and steric hindrance, thereby influencing their reactivity in subsequent reactions.[4][5]

Physicochemical Properties and IUPAC Nomenclature

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Inferred Value for 2,4,5-Tribromo-1-propyl-1H-imidazole | Data for 2,4,5-Tribromo-1-methyl-1H-imidazole (for comparison) |

| Molecular Formula | C6H7Br3N2 | C4H3Br3N2[7] |

| Molecular Weight | 346.85 g/mol | 318.79 g/mol [7] |

| Appearance | Likely a white to light yellow solid | Light yellow powder[6] |

| Melting Point | Expected to be in a similar range to the methyl analog | 84-86 °C[6], 91-94 °C[7] |

| Boiling Point | Predicted to be >350 °C | 364.9±45.0 °C (Predicted)[6] |

| Solubility | Expected to be soluble in organic solvents like THF, DCM, and DMF | Soluble in organic solvents |

Synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole

The synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole can be logically approached as a two-step process: the exhaustive bromination of the imidazole ring followed by N-alkylation. This strategy allows for controlled introduction of the desired functional groups.

Step 1: Bromination of Imidazole

The direct bromination of imidazole is a well-established method to produce 2,4,5-tribromoimidazole.[8][9] This reaction typically proceeds with a high yield.

Experimental Protocol: Synthesis of 2,4,5-Tribromo-1H-imidazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve imidazole in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: While stirring, add a solution of bromine in glacial acetic acid dropwise to the imidazole solution at room temperature. An excess of bromine (at least 3 molar equivalents) is necessary to ensure complete tribromination.

-

Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature and stir the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium sulfite, to neutralize any unreacted bromine.[10] The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole as a solid.

Step 2: N-Alkylation of 2,4,5-Tribromo-1H-imidazole

The subsequent N-alkylation introduces the propyl group onto the imidazole nitrogen. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, making it a more potent nucleophile.[4][5][11]

Experimental Protocol: Synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4,5-tribromo-1H-imidazole and a suitable base (e.g., potassium carbonate or sodium hydride) in a dry aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: Add 1-bromopropane (or another suitable propylating agent) to the suspension.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the chosen solvent and base, but a typical range is 60-80 °C for several hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4,5-Tribromo-1-propyl-1H-imidazole.

Diagram 1: Synthetic Workflow

Caption: A two-step synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole.

Structural Characterization

Confirmation of the structure of 2,4,5-Tribromo-1-propyl-1H-imidazole would rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the imidazole nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons will be significantly influenced by the bromine atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the alkyl chain and C-N and C=C stretching vibrations of the imidazole ring.

Potential Applications in Research and Development

The strategic placement of three bromine atoms on the imidazole ring makes 2,4,5-Tribromo-1-propyl-1H-imidazole a highly valuable intermediate for further functionalization, primarily through metal-catalyzed cross-coupling reactions.[3]

Diagram 2: Application Pathways

Caption: Potential cross-coupling reactions for further functionalization.

-

Pharmaceutical Synthesis: The imidazole core is a common scaffold in many approved drugs.[1][12] By sequentially replacing the bromine atoms with different functional groups via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, a diverse library of complex molecules can be generated. This approach is particularly relevant in the synthesis of kinase inhibitors, where substituted imidazoles have shown significant promise.[13]

-

Agrochemicals: The development of novel fungicides and herbicides often involves heterocyclic compounds. The tribrominated imidazole core can be elaborated to create new agrochemical candidates.

-

Materials Science: Imidazole-based compounds are used in the development of ionic liquids and other functional materials. The ability to precisely functionalize the tribrominated scaffold allows for the tuning of material properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,4,5-Tribromo-1-propyl-1H-imidazole is not available, general precautions for handling halogenated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,4,5-Tribromo-1-propyl-1H-imidazole represents a valuable and versatile building block for synthetic chemistry. Its synthesis from readily available starting materials is straightforward, and its trifunctional nature allows for the creation of a wide range of more complex molecules. For researchers in drug discovery and materials science, this compound offers a powerful tool for the development of novel chemical entities with tailored properties. Further investigation into the specific reactivity and applications of this and related compounds is warranted and promises to yield exciting new discoveries.

References

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Palmer, B. D., & Denny, W. A. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2,4,5-tribromo-. NIST WebBook. Retrieved from [Link]

-

International Journal of Futuristic Research and Development. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved from [Link]

- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]

- 10. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]

- 11. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 12. japsonline.com [japsonline.com]

- 13. Imidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Hazards and Safety Precautions for 2,4,5-Tribromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. 2,4,5-Tribromo-1-propyl-1H-imidazole, a substituted imidazole, represents a class of compounds with significant potential in medicinal chemistry, likely as a synthetic intermediate.[1] However, with novel compounds for which extensive toxicological data is not yet available, a proactive and cautious approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and personal well-being.

This guide provides a comprehensive overview of the anticipated hazards and requisite safety precautions for handling 2,4,5-Tribromo-1-propyl-1H-imidazole. In the absence of specific data for this exact molecule, the safety recommendations herein are extrapolated from data on structurally similar compounds, including other brominated imidazoles and the parent imidazole scaffold.[2][3][4] This approach, rooted in the principles of chemical analogy and risk mitigation, is designed to empower researchers to handle this compound with the highest degree of safety.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the limited availability of specific toxicological data for 2,4,5-Tribromo-1-propyl-1H-imidazole, a thorough risk assessment must be based on the known hazards of analogous compounds. The imidazole ring system and the presence of bromine atoms are key structural features that inform our understanding of its potential reactivity and toxicity.

Anticipated Health Hazards

Based on the safety profiles of related brominated imidazoles and the parent imidazole compound, the following hazards should be anticipated[4][5][6]:

-

Acute Toxicity (Oral): Imidazole and its derivatives can be harmful if swallowed.[4][7] The oral LD50 for imidazole in rats is reported as 970 mg/kg, indicating moderate acute toxicity.

-

Skin Corrosion/Irritation: Imidazole is classified as a corrosive material that can cause severe skin burns.[3][8] Brominated compounds can also be irritating to the skin. Therefore, 2,4,5-Tribromo-1-propyl-1H-imidazole should be handled as a potential skin corrosive or irritant.

-

Serious Eye Damage/Irritation: Direct contact with imidazole and its derivatives can cause severe eye damage.[4][9] This substance should be treated as a significant eye hazard.

-

Reproductive Toxicity: Imidazole has been shown to potentially harm an unborn child.[3][4] As such, this compound should be handled as a potential reproductive toxin, and appropriate precautions must be taken, especially by researchers of child-bearing potential.

-

Specific Target Organ Toxicity (Single Exposure): Some imidazole derivatives may cause respiratory irritation.[7][9] Inhalation of dust or aerosols should be avoided.

Physicochemical Hazards

While specific data is unavailable for 2,4,5-Tribromo-1-propyl-1H-imidazole, related compounds provide some insight[3][10]:

-

Combustibility: While not considered highly flammable, the compound may burn, and finely dispersed dust could form explosive mixtures with air.[3][8][11]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[3][9]

Quantitative Data Summary (Based on Analogues)

| Property | Value (for related compounds) | Source |

| Melting Point | 86 - 90 °C (for Imidazole) | [3] |

| Boiling Point | 255 - 256 °C (for Imidazole) | [3] |

| Flash Point | 145 °C (for Imidazole) | [3][8] |

| Oral LD50 (Rat) | 970 mg/kg (for Imidazole) |

The Hierarchy of Controls: A Multi-layered Safety Protocol

To ensure the safe handling of 2,4,5-Tribromo-1-propyl-1H-imidazole, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls for mitigating risks associated with hazardous chemicals.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with 2,4,5-Tribromo-1-propyl-1H-imidazole, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[11] This is critical to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general ventilation in the laboratory to supplement the localized exhaust of the fume hood.[2]

Administrative Controls: Standard Operating Procedures and Training

-

Standard Operating Procedure (SOP): A detailed SOP for the handling of this compound must be written and approved. This SOP should include specific details on all procedures, from receipt of the material to its final disposal.

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[11]

-

Training: All personnel who will handle the compound must be thoroughly trained on its potential hazards, the specific procedures outlined in the SOP, and emergency protocols.[12]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling 2,4,5-Tribromo-1-propyl-1H-imidazole. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[13][14]

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[15] A face shield should be worn in situations where there is a higher risk of splashing.[13]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[16] Always inspect gloves for any signs of degradation or puncture before use.[12] Use proper glove removal technique to avoid contaminating the skin.[2]

-

Lab Coat: A fully buttoned lab coat is required.

-

Protective Clothing: For larger quantities or procedures with a high risk of exposure, consider wearing chemical-resistant coveralls or an apron.[14]

-

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for exposure outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.[13]

Experimental Protocols: Safe Handling from Bench to Disposal

General Handling and Storage

-

Handling:

-

Storage:

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazards.

-

Alert: Notify your supervisor and colleagues.

-

Assess: From a safe distance, assess the extent of the spill.

-

Small Spills (inside a fume hood):

-

Wear appropriate PPE (gloves, goggles, lab coat).

-

Contain the spill with an absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[17]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory and restrict access.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11]

-

Caption: A workflow for responding to chemical spills in a laboratory setting.

First Aid Measures

In case of exposure, immediate action is crucial. Always have the Safety Data Sheet (SDS) for a related compound available to provide to medical personnel.[2]

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][18] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][18] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][19]

Waste Disposal

All waste containing 2,4,5-Tribromo-1-propyl-1H-imidazole must be treated as hazardous waste.

-

Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and properly labeled hazardous waste container.[20][21]

-

Labeling: The waste container must be clearly labeled with its contents.[22]

-

Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[7][22] Do not dispose of this chemical down the drain or in the regular trash.[21]

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical compounds like 2,4,5-Tribromo-1-propyl-1H-imidazole is paramount in the scientific community. While the full toxicological profile of this specific molecule is yet to be determined, a robust safety protocol based on the known hazards of structurally related compounds provides a strong foundation for its safe handling. By adhering to the principles of the hierarchy of controls, implementing detailed experimental protocols, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities. A steadfast commitment to a culture of safety not only protects individuals but also upholds the integrity of the scientific endeavor.

References

Sources

- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. acrospharma.co.kr [acrospharma.co.kr]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 6. chemos.de [chemos.de]

- 7. angenechemical.com [angenechemical.com]

- 8. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. sarponggroup.com [sarponggroup.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 15. osha.oregon.gov [osha.oregon.gov]

- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. hamptonresearch.com [hamptonresearch.com]

- 20. faculty.washington.edu [faculty.washington.edu]

- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 22. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Note: Strategic Functionalization of 2,4,5-Tribromo-1-propyl-1H-imidazole via Palladium-Catalyzed Cross-Coupling Reactions

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4,5-Tribromo-1-propyl-1H-imidazole as a versatile building block in palladium-catalyzed cross-coupling reactions. We delve into the principles of regioselective functionalization and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, troubleshooting, and optimization strategies are discussed to empower scientists to leverage this scaffold for the synthesis of complex, high-value molecules.

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility make it a cornerstone in the design of bioactive agents, including kinase inhibitors, antiviral compounds, and anticancer drugs.[3][4][5]

Polyhalogenated imidazoles, such as 2,4,5-Tribromo-1-propyl-1H-imidazole, represent exceptionally powerful synthetic intermediates. The presence of multiple, electronically distinct bromine atoms allows for programmed, sequential functionalization through modern cross-coupling techniques.[6] This stepwise approach enables the construction of complex, multi-substituted imidazole derivatives from a single, readily accessible starting material, accelerating discovery pipelines in pharmaceutical and agrochemical research.

This guide focuses on providing the foundational knowledge and practical protocols to effectively utilize 2,4,5-Tribromo-1-propyl-1H-imidazole in a variety of palladium-catalyzed cross-coupling reactions.

The Principle of Regioselective Reactivity

The synthetic utility of 2,4,5-Tribromo-1-propyl-1H-imidazole is rooted in the differential reactivity of its three C-Br bonds. This regioselectivity is governed by the electronic environment of each position on the imidazole ring.

-

C2 Position: The bromine atom at the C2 position, situated between two nitrogen atoms, is the most electron-deficient and thus the most susceptible to oxidative addition by a Pd(0) catalyst. This position is overwhelmingly the first to react in most cross-coupling scenarios.[6][7]

-

C5 Position: The C5-Br bond is generally considered the second most reactive site.

-

C4 Position: The C4-Br bond is typically the least reactive of the three.

This predictable reactivity hierarchy is the key to designing sequential coupling strategies. By carefully controlling stoichiometry and reaction conditions, one can selectively functionalize the C2 position, isolate the product, and then proceed to modify the C5 and C4 positions in subsequent steps.[8]

Figure 1. A diagram illustrating the typical order of reactivity for the bromine atoms on the 2,4,5-tribromoimidazole scaffold.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10] For 2,4,5-tribromoimidazoles, it provides a robust route to aryl, heteroaryl, and vinyl-substituted products.[11][12]

Expertise & Causality: Catalyst System Selection

The choice of palladium catalyst and ligand is critical for success. While Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand often provide superior results. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are particularly effective as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[10][13] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also crucial for activating the boronic acid in the transmetalation step.

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Regioselective Mono-Arylation at the C2 Position

This protocol details the selective coupling of an arylboronic acid at the most reactive C2 position.

Materials:

-

2,4,5-Tribromo-1-propyl-1H-imidazole

-

Arylboronic acid (1.1 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₂CO₃ (3.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Schlenk flask or microwave vial, magnetic stir bar

Step-by-Step Methodology:

-

Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4,5-Tribromo-1-propyl-1H-imidazole (1.0 eq), the arylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-4,5-dibromo-1-propyl-1H-imidazole product.

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range (%) |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 60-85 |

| PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 70-92 |

Table 1. Representative conditions for Suzuki-Miyaura mono-arylation.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary alkylamines and anilines.

Expertise & Causality: Overcoming Challenges with Heterocycles

Five-membered heterocycles like imidazole can be challenging substrates for C-N coupling due to potential catalyst inhibition by the lone pair on the ring nitrogens. The development of highly active, sterically hindered biarylphosphine ligands, such as tBuBrettPhos, has been instrumental in overcoming this challenge, enabling efficient amination even on unprotected N-H imidazoles.[16] A strong, non-nucleophilic base like LHMDS or NaOtBu is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[17]

Figure 3. The catalytic cycle of the Buchwald-Hartwig amination reaction.[18]

Protocol 4.1: Regioselective C2-Amination

This protocol describes the coupling of a primary or secondary amine at the C2 position.

Materials:

-

2,4,5-Tribromo-1-propyl-1H-imidazole

-

Amine (1.2 equivalents)

-

tBuBrettPhos Pd G3 precatalyst (2 mol%)

-

LHMDS (1.0 M in THF, 2.2 equivalents)

-

Anhydrous THF

-

Glovebox, Schlenk flask, magnetic stir bar

Step-by-Step Methodology:

-

Setup (Glovebox): In an inert atmosphere glovebox, add the tBuBrettPhos Pd G3 precatalyst (0.02 eq) and 2,4,5-Tribromo-1-propyl-1H-imidazole (1.0 eq) to a Schlenk flask.

-

Reagent Addition: Remove the flask from the glovebox. Add the amine (1.2 eq) followed by anhydrous THF (to 0.1 M).

-

Base Addition: Cool the mixture to room temperature. Slowly add LHMDS (2.2 eq) dropwise. The reaction is often exothermic.

-

Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be complete in 1-4 hours. Monitor by LC-MS.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the crude material by flash column chromatography to afford the 2-amino-4,5-dibromo-1-propyl-1H-imidazole.

| Amine Type | Ligand | Base | Solvent | Temp | Typical Yield Range (%) |

| Primary Alkylamine | tBuBrettPhos | LHMDS | THF | RT | 80-98 |

| Secondary Alkylamine | RuPhos | NaOtBu | Toluene | 80 °C | 75-90 |

| Aniline | XPhos | K₃PO₄ | t-BuOH | 100 °C | 65-88 |

Table 2. Representative conditions for Buchwald-Hartwig C2-amination.[16]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting aryl halides with terminal alkynes.[19] This reaction is exceptionally valuable for creating precursors for "click" chemistry, synthesizing conjugated materials, and accessing complex natural products.[20]

Expertise & Causality: The Dual Catalyst System

The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[21]

-

Palladium Cycle: Follows the standard oxidative addition/reductive elimination pathway.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper(I) catalyst and driving the overall cycle forward. This synergy allows the reaction to proceed under very mild conditions, often at room temperature.[22]

Figure 4. The interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol 5.1: Regioselective C2-Alkynylation

This protocol details the standard conditions for coupling a terminal alkyne at the C2 position.

Materials:

-

2,4,5-Tribromo-1-propyl-1H-imidazole

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents)

-

Anhydrous THF or DMF

-

Schlenk flask, magnetic stir bar

Step-by-Step Methodology:

-

Setup: To a Schlenk flask under an inert atmosphere, add 2,4,5-Tribromo-1-propyl-1H-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent & Reagent Addition: Add anhydrous THF (or DMF), followed by the amine base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. For less reactive substrates, gentle heating to 40-50 °C may be required. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 2-alkynyl-4,5-dibromo-1-propyl-1H-imidazole.

References

-

Vertex AI Search Result[6]: Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block.

-

Semantic Scholar[11]: Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. (2005-08-01).

-

ACS Publications[16]: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014-01-13).

-

Taylor & Francis Online[3]: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026-01-02).

-

Life Chemicals[1]: Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023-07-31).

-

NIH[9]: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-10).

-

ResearchGate[23]: Cross-Coupling Reactions of Polyhalogenated Heterocycles.

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements[4].

-

Beilstein Journals[24]: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018-04-06).

-

ACS Publications[13]: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10).

-

PubMed Central[25]: Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026-01-12).

-

NIH[10]: A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation.

-

ResearchGate[2]: Imidazole-based drugs and drug discovery: Present and future perspectives.

-

NIH[5]: Imidazole derivatives: Impact and prospects in antiviral drug discovery.

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination[17]. (2026-01-05).

-

ACS Publications[26]: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2010-02-09).

-

RSC Publishing[27]: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

-

Wikipedia[14]: Buchwald–Hartwig amination.

-

Chemistry LibreTexts[15]: Buchwald-Hartwig Amination. (2023-06-30).

-

ResearchGate[12]: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.

-